molecular formula C11H8ClNO2 B187766 2-Chloro-7-methoxyquinoline-3-carbaldehyde CAS No. 68236-20-4

2-Chloro-7-methoxyquinoline-3-carbaldehyde

Cat. No. B187766
CAS RN: 68236-20-4
M. Wt: 221.64 g/mol
InChI Key: WRXZCLBKDXISQA-UHFFFAOYSA-N
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Description

2-Chloro-7-methoxyquinoline-3-carbaldehyde is a substituted quinolinecarboxaldehyde . It is mainly used as solvents and is used in intermediate steps for the production of paints, plastics, synthetic resins, and dyes . It is also used in the manufacture of perfumes, solvents, and flavorings .


Synthesis Analysis

The synthesis of 2-chloroquinoline-3-carbaldehyde and related analogs has been highlighted in recent research . The synthesis involves the construction of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .


Molecular Structure Analysis

The quinoline ring system of 2-Chloro-7-Methylquinoline-3-Carbaldehyde is essentially planar . The methoxy and aldehyde groups are almost coplanar with it .


Chemical Reactions Analysis

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs cover the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .


Physical And Chemical Properties Analysis

The molecular formula of 2-Chloro-7-methoxyquinoline-3-carbaldehyde is C11H8ClNO2 . Its molecular weight is 221.64 g/mol .

Scientific Research Applications

Synthesis and Chemical Reactions

2-Chloro-7-methoxyquinoline-3-carbaldehyde is a significant compound in the field of organic chemistry, particularly in the synthesis of quinoline ring systems and various heterocyclic systems. Recent research has focused on its synthesis and the reactions it undergoes to form fused or binary quinoline-core heterocyclic systems. These reactions include dehalogenation, ring scission, and demethylation processes (Hamama et al., 2018), (Hull et al., 1975), (Belferdi et al., 2016).

Biological Applications

This compound has been applied in various biological studies. For instance, its derivatives show potential as antibacterial, antioxidant, and radical-scavenging agents. Molecular docking studies of these derivatives have been conducted to explore their potential as antimicrobial agents and their interactions with biological targets (Tabassum et al., 2014), (Zeleke et al., 2020).

Green Chemistry Perspective

From a green chemistry perspective, 2-Chloro-7-methoxyquinoline-3-carbaldehyde has been synthesized using environmentally friendly methods. These methods include microwave, ultrasound, and solvent-free techniques, contributing to the production of biologically active compounds (Patel et al., 2020).

Pharmaceutical and Medicinal Chemistry

In pharmaceutical and medicinal chemistry, derivatives of 2-Chloro-7-methoxyquinoline-3-carbaldehyde have been synthesized for potential use as antimalarial agents. These derivatives have shown promising activity against P. falciparum, one of the primary causes of malaria (Alam et al., 2011).

Corrosion Inhibition

Additionally, quinoline derivatives, including 2-Chloro-7-methoxyquinoline-3-carbaldehyde, have been studied for their corrosion inhibition properties, which are crucial in protecting metals against dissolution in various industrial applications (Lgaz et al., 2017).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to Sigma-Aldrich . It is also classified as Eye Dam. 1 and Skin Irrit. 2 according to MilliporeSigma .

properties

IUPAC Name

2-chloro-7-methoxyquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-15-9-3-2-7-4-8(6-14)11(12)13-10(7)5-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXZCLBKDXISQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC(=C(C=C2C=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366391
Record name 2-chloro-7-methoxyquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-7-methoxyquinoline-3-carbaldehyde

CAS RN

68236-20-4
Record name 2-chloro-7-methoxyquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
RG Melik-Ohanjanyan, TR Hovsepyan… - Russian Journal of …, 2015 - Springer
… For this purpose, as aldehyde component we selected 2-chloro7-methoxyquinoline-3-carbaldehyde (6) prepared by the Vilsmeier reaction of 3-methoxyacetanilide with phosphoryl …
Number of citations: 7 link.springer.com
F Belferdi, N Merabet, L Belkhiri, B Douara - Journal of Molecular Structure, 2016 - Elsevier
… However, the 2-chloro-7-methoxyquinoline-3-carbaldehyde 2 survived throughout all attempts of demethylation at position 7, leading to the starting material or to 4a. In order to explain (…
Number of citations: 7 www.sciencedirect.com
KN Vennila, B Selvakumar, V Satish, D Sunny… - Medicinal Chemistry …, 2021 - Springer
… 2-chloro-7-methoxyquinoline-3-carbaldehyde (3) was prepared as per the literature procedure [31]. To the stirred solution of 2-chloro-7-methoxyquinoline-3-carbaldehyde (100.4 g, 0.45 …
Number of citations: 3 link.springer.com
H Hayour, A Bouraiou, S Bouacida… - … Section E: Structure …, 2014 - scripts.iucr.org
… A mixture of 2-chloro-7-methoxyquinoline-3-carbaldehyde (l mmol) and phenylboronic acid (1.2 mmol) in 4 ml DME was stirred under nitrogen. Palladium acetate (0.01 mmol), aq. K 2 …
Number of citations: 1 scripts.iucr.org
M Bingul, O Tan, CR Gardner, SK Sutton, GM Arndt… - Molecules, 2016 - mdpi.com
Identification of the novel (E)-N′-((2-chloro-7-methoxyquinolin-3-yl)methylene)-3-(phenylthio)propanehydrazide scaffold 18 has led to the development of a new series of biologically …
Number of citations: 77 www.mdpi.com
M Chioua, E Martinez-Alonso… - Journal of Medicinal …, 2019 - ACS Publications
… Following the general procedure, reaction of commercial 2-chloro-7-methoxyquinoline-3-carbaldehyde (221 mg, 0.4 mmol), Na 2 SO 4 (100 mg, 1 mmol), and N-benzylhydroxylamine …
Number of citations: 32 pubs.acs.org
MH Shaikh, DD Subhedar, SV Akolkar… - Polycyclic Aromatic …, 2022 - Taylor & Francis
… prepared from 3-methoxyaniline (m-anisidine) which on acylation followed by Vilsmeier-Haack formylation at 80 C for 8 hr to generate 2-chloro-7-methoxyquinoline-3-carbaldehyde 1, …
Number of citations: 11 www.tandfonline.com
J Stondus, S Anthal, R Kant - rasayanjournal.co.in
Quinoline and its derivatives, especially the halogenated quinolines, possess a variety of biological activities and exhibit some excellent antimicrobial and anti-cancer activities. The …
Number of citations: 4 www.rasayanjournal.co.in
C Karthikeyan, H Amawi, CR Ashby, VM Khare… - Heliyon, 2019 - cell.com
A novel series of 3-((2-chloroquinolin-3-yl)methylene)indolin-2-ones were synthesized, using the ‘molecular hybridization approach' and evaluated for anticancer efficacy. Eleven 3-((2-…
Number of citations: 6 www.cell.com
DD Subhedar, MH Shaikh, BB Shingate… - European Journal of …, 2017 - Elsevier
A series of rhodanine incorporated quinoline derivatives were efficiently synthesized using reusable DBU acetate as ionic liquid and evaluated for their in vitro antitubercular activity …
Number of citations: 50 www.sciencedirect.com

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